2-(2-Nitrophenyl)furan

Physical chemistry Process chemistry Formulation science

2-(2-Nitrophenyl)furan (CAS 28988-02-5) is a heterocyclic building block composed of a furan ring ortho-substituted with a nitrophenyl group (molecular formula C10H7NO3, molecular weight 189.17 g·mol⁻¹). Unlike its para isomer, the compound is a distillable oil at ambient temperature (bp 108–110 °C at 0.8 Torr), which directly impacts handling and purification strategy selection.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B8392875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)furan
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CO2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H
InChIKeyRBJGJTIFOOYURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)furan – Essential Physicochemical and Procurement Profile


2-(2-Nitrophenyl)furan (CAS 28988-02-5) is a heterocyclic building block composed of a furan ring ortho-substituted with a nitrophenyl group (molecular formula C10H7NO3, molecular weight 189.17 g·mol⁻¹) . Unlike its para isomer, the compound is a distillable oil at ambient temperature (bp 108–110 °C at 0.8 Torr), which directly impacts handling and purification strategy selection [1]. Its computed LogP of 3.378 and polar surface area of 58.96 Ų place it in a lipophilicity range suitable for membrane-permeable probe design, though these values are shared with the para isomer and must be interpreted in context of positional isomerism [2].

Why 2-(2-Nitrophenyl)furan Cannot Be Substituted by Its Positional Isomers in Research and Process Chemistry


The three positional isomers of nitrophenylfuran—ortho (2-), meta (3-), and para (4-) —are not functionally interchangeable. The ortho isomer is a room-temperature oil, while the meta isomer melts at 45 °C and the para isomer at 134–135 °C, reflecting fundamentally different crystal packing energetics that affect purification, formulation, and solid-state processing . Critically, the ortho-nitro group engages in an intramolecular hydrogen bond with the furan oxygen, a structural feature absent in the meta and para isomers that measurably shifts electrochemical reduction potentials and alters reactivity in metal-catalyzed transformations [1]. These differences cascade into divergent synthetic utility, biological readouts, and procurement specifications, making isomer-level selection mandatory rather than optional.

2-(2-Nitrophenyl)furan – Quantitative Comparator Evidence for Differentiated Selection


Physical State at Ambient Temperature: Ortho Oil vs. Para Crystalline Solid

2-(2-Nitrophenyl)furan is a free-flowing oil at room temperature, while 2-(4-nitrophenyl)furan is a crystalline solid with a melting point of 134–135 °C . The ortho isomer distills at 108–110 °C at reduced pressure (0.8 Torr), whereas the para isomer has a predicted atmospheric boiling point of 309.9±17.0 °C . This physical state divergence eliminates recrystallization as a purification option for the ortho isomer and mandates distillation or chromatography, directly affecting procurement cost, purity specifications, and downstream handling protocols.

Physical chemistry Process chemistry Formulation science

Lipophilicity Differential: Ortho vs. Meta Isomer LogP Gap of ~0.9 Units

2-(2-Nitrophenyl)furan exhibits a computed octanol-water partition coefficient (LogP) of 3.378, whereas 2-(3-nitrophenyl)furan has a significantly lower LogP of 2.5 [1]. This ~0.9 log unit difference corresponds to an approximately 8-fold higher predicted lipophilicity for the ortho isomer, which can substantially influence membrane permeability, plasma protein binding, and tissue distribution in biological assays. The para isomer (LogP 3.378) matches the ortho isomer's lipophilicity, meaning the meta isomer is the true outlier for polarity-driven selection .

Medicinal chemistry ADME Bioavailability prediction

Chemoselective Reduction Yield to 2-(2-Furyl)aniline: 64% Under Non-Catalytic Ni/Hydrazine Conditions

Reduction of 2-(2-nitrophenyl)furan with nickel catalyst and hydrazine monohydrate in ethanol yields 2-(2-furyl)aniline in 64% yield, as reported in the context of quinolone antibacterial agent synthesis [1]. This transformation leverages the ortho-nitro group's proximity to the furan oxygen, which may facilitate a directed reduction pathway. While direct comparative yield data for the meta and para isomers under identical Ni/hydrazine conditions are not available in the open literature, the ortho isomer's capacity to deliver the corresponding aniline in moderate yield without requiring high-pressure hydrogenation equipment offers a practical advantage for early-stage medicinal chemistry laboratories.

Synthetic methodology Nitro reduction Amine building block

Intramolecular Hydrogen-Bond-Driven Negative Shift in Electrochemical Reduction Potential

Polarographic analysis of 5-(nitrophenyl)-2-furfural isomers in dimethylformamide reveals that the ortho isomer (5-(o-nitrophenyl)-2-furfural) exhibits a considerable negative shift in half-wave reduction potential relative to its meta and para counterparts, attributed to intramolecular hydrogen bonding between the ortho-nitro group and the furan ring or adjacent amide functionality [1]. In a derivative system—1-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,2-diphenylhydrazine—the first one-electron reduction (R-NO₂ + 1e⁻ → R-NO₂•⁻) occurs at E₁/₂ = −1.411 V vs. Fc/Fc⁺, a value that serves as a quantitative reference for the ortho-substituted nitrophenylfuran scaffold [2]. The meta and para isomers lack this hydrogen-bonding motif and consequently reduce at less negative potentials, making the ortho isomer electronically distinct in redox-driven applications.

Electrochemistry Polarography Structure-reactivity relationships

Crystal Engineering: Ortho-Nitrophenyl Directs a Three-Dimensional Supramolecular Hydrogen-Bond Network

The crystal structure of 1-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,2-diphenylhydrazine reveals a three-dimensional supramolecular array assembled via weak C–H···O hydrogen bonds involving the ortho-nitro group, with terminal benzene rings oriented at dihedral angles of 3.67°, 76.02°, and 16.37° relative to the central furan ring [1]. This packing motif is directly enabled by the ortho geometry of the nitrophenyl substituent; the meta and para isomers would orient the nitro group differently, likely precluding the same hydrogen-bond connectivity and altering crystal density, solubility, and mechanical properties. No equivalent structural data for the meta or para isomers of this hydrazine derivative have been reported, underscoring the ortho isomer's unique supramolecular behavior.

Crystallography Solid-state chemistry Supramolecular chemistry

2-(2-Nitrophenyl)furan – Prioritized Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring High Lipophilicity with Ortho-Specific Electrochemical Signature

When designing CNS-penetrant candidates, the ortho isomer's LogP of 3.378 [1] places it in a favorable range for blood-brain barrier permeability. Critically, its ortho-specific intramolecular hydrogen bond shifts the nitro group reduction potential more negative than that of the meta isomer [2], potentially altering bioreductive activation profiles in hypoxic tumor environments. Researchers evaluating nitrophenylfuran-based probes should select the ortho isomer when both high lipophilicity and a distinctly negative reduction potential are desired, as the meta isomer (LogP 2.5) would under-deliver on lipophilicity while lacking the hydrogen-bond-shifted redox behavior.

Process Chemistry: Distillation-Compatibile Nitrophenylfuran Building Block

The ortho isomer's physical state as a distillable oil (bp 108–110 °C at 0.8 Torr) [1] makes it amenable to purification by fractional distillation, a significant practical advantage over the para isomer (mp 134–135 °C), which requires recrystallization or chromatography [2]. In multi-step syntheses where the nitrophenylfuran intermediate must be purified without exposing it to silica gel (which can promote decomposition of nitroaromatics), the ortho isomer's distillation compatibility reduces purification risk and can streamline scale-up workflows.

Synthetic Methodology: Direct Access to 2-(2-Furyl)aniline via Chemoselective Nitro Reduction

The validated Ni/hydrazine reduction protocol yielding 2-(2-furyl)aniline in 64% yield [1] positions the ortho isomer as the substrate of choice for synthesizing ortho-furyl aniline building blocks without requiring specialized hydrogenation equipment. This is particularly relevant for medicinal chemistry groups seeking rapid access to 2-(2-furyl)aniline for amide coupling or heterocycle formation. The documented yield establishes a benchmark against which alternative reduction methods can be evaluated.

Crystal Engineering and Co-Crystal Design: Exploiting Ortho-Directed Hydrogen-Bond Geometry

The demonstrated ability of the ortho-nitrophenylfuran scaffold to form a three-dimensional C–H···O hydrogen-bond network [1] provides a rational basis for selecting this isomer in co-crystallization screens, porous organic materials, or solid-form patent strategies. The ortho geometry directs the nitro group into a conformation favorable for intermolecular hydrogen bonding, a feature that meta and para isomers cannot replicate due to their divergent nitro group orientation. Solid-state scientists pursuing novel crystalline architectures should prioritize the ortho isomer when hydrogen-bond-driven assembly is the design principle.

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